molecular formula C9H10ClNO2 B019311 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride CAS No. 35690-69-8

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride

Cat. No. B019311
CAS RN: 35690-69-8
M. Wt: 199.63 g/mol
InChI Key: XANVOYITPANLGX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry and materials science. This compound, along with its derivatives, has been the subject of numerous studies aimed at understanding its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of isobenzofuran derivatives often involves regioselective cyclization and functionalization reactions. For example, a direct synthesis approach for 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization has been developed, showcasing the versatility of these compounds for further chemical modifications (Zheng et al., 2019).

Molecular Structure Analysis

The molecular structure of isobenzofuran derivatives, including 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride, has been explored through various analytical techniques. X-ray diffraction, IR spectroscopy, and quantum chemical computations have been employed to analyze the structure, revealing insights into the crystallographic and electronic properties of these compounds (Yılmaz et al., 2020).

Chemical Reactions and Properties

Isobenzofuran derivatives participate in a variety of chemical reactions, reflecting their chemical reactivity. Studies have demonstrated their ability to undergo cross-coupling reactions and convert into other heterocycles, highlighting their potential as intermediates in synthetic chemistry (Zheng et al., 2019).

Scientific Research Applications

  • Antispasticity Agents : Analogs of 3-(Aminomethyl)isobenzofuran-1(3H)-one, such as 3-aminomethyl-5-chloro-, 3-aminomethyl-6-chloro- and 3-aminomethyl-5,6-dichloro-isobenzofuran-1(3H)-one, have been evaluated for their potential as antispasticity agents (Donati, Prager, & Weber, 1989).

  • Stereochemistry Studies : The isomeric 3-[hydroxy(phenyl)methyl]isobenzofuran-1(3H)-ones, including variants of 3-(Aminomethyl)isobenzofuran-1(3H)-one, have been studied for their stereochemistry, contributing to a deeper understanding of the structural aspects of these compounds (Collins, Janowski, & Prager, 1989).

  • Molecular Structure and Antioxidant Activity : A novel derivative, 3-((5-methylpyridin-2-yl) amino)isobenzofuran-1(3H)-one, has been studied for its molecular structure using X-ray diffraction and DFT calculations. It exhibited antioxidant activities, as evaluated by DPPH radical scavenging activity and ferric reducing antioxidant power assay (Yılmaz et al., 2020).

  • Synthesis and Chemical Properties : Various studies have focused on the synthesis and chemical properties of 3-(Aminomethyl)isobenzofuran-1(3H)-one derivatives, including their formation through reactions such as regioselective bromocyclization and Mannich/lactamization cascade reactions (Zheng et al., 2019; Palillero-Cisneros, Bedolla-Medrano, & Ordóñez, 2018).

  • Cytotoxic Activities : Certain derivatives of 3-(Aminomethyl)isobenzofuran-1(3H)-one have been synthesized and screened for cytotoxic activity against leukemia cancer cell lines. Some derivatives demonstrated significant activity, suggesting potential applications in cancer research (Maia et al., 2016).

properties

IUPAC Name

3-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c10-5-8-6-3-1-2-4-7(6)9(11)12-8;/h1-4,8H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANVOYITPANLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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